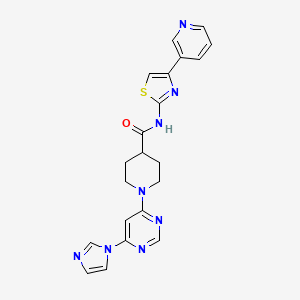
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N8OS and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and relevant research findings.
Structural Overview
This compound features multiple pharmacophores, including an imidazole, pyrimidine, thiazole, and piperidine moiety, which contribute to its diverse biological profiles. The molecular formula is C16H18N6O, with a molecular weight of approximately 326.36 g/mol.
Antiviral Properties
Recent studies have indicated that compounds similar to this one exhibit significant antiviral activity against various viruses. For instance, derivatives containing the imidazole and pyrimidine scaffolds have shown efficacy against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). Specifically, compounds with similar structures demonstrated an EC50 (effective concentration for 50% inhibition) in the range of 5–28 μM against respiratory syncytial virus (RSV) replication .
Anticancer Activity
The thiazole and piperidine components are particularly noteworthy for their anticancer properties. Research has shown that thiazolidinone derivatives can inhibit cancer cell proliferation effectively. In vitro studies have reported IC50 values (concentration required to inhibit cell growth by 50%) as low as 32.2 μM against various cancer cell lines . The structural characteristics of this compound suggest it may engage in similar mechanisms, potentially acting as a multi-target enzyme inhibitor.
Antimicrobial Activity
The presence of the pyridine ring enhances the compound's potential antimicrobial activity. Compounds with similar configurations have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of related imidazole-pyrimidine compounds, it was found that specific derivatives could reduce viral plaque formation significantly. For example, one derivative demonstrated a reduction of HSV plaques by 69% at a concentration of 0.5 mg/mL .
Study 2: Anticancer Potential
Another study focused on thiazolidinone derivatives revealed that compounds with similar scaffolds to our target compound exhibited IC50 values around 30 μM against human cancer cell lines, suggesting a strong potential for further development in anticancer therapies .
Research Findings Summary
Propriétés
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8OS/c30-20(27-21-26-17(12-31-21)16-2-1-5-22-11-16)15-3-7-28(8-4-15)18-10-19(25-13-24-18)29-9-6-23-14-29/h1-2,5-6,9-15H,3-4,7-8H2,(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYYJNRFPKEIOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














